Bromosyl(trifluoro)methane
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Overview
Description
It is a colorless, odorless gas primarily used as a fire suppressant under the name Halon 1301 . This compound has been widely utilized in various industries due to its unique properties and effectiveness in fire suppression.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromosyl(trifluoro)methane is commercially synthesized in a two-step process from chloroform. The first step involves the fluorination of chloroform with hydrogen fluoride to produce fluoroform (CHF3). The second step involves the reaction of fluoroform with elemental bromine to yield this compound .
Industrial Production Methods:
Fluorination of Chloroform: [ \text{CHCl}_3 + 3 \text{HF} \rightarrow \text{CHF}_3 + 3 \text{HCl} ]
Bromination of Fluoroform: [ \text{CHF}_3 + \text{Br}_2 \rightarrow \text{CF}_3\text{Br} + \text{HBr} ]
Chemical Reactions Analysis
Types of Reactions: Bromosyl(trifluoro)methane undergoes various chemical reactions, including substitution and addition reactions. It is relatively stable and does not easily undergo oxidation or reduction under standard conditions.
Common Reagents and Conditions:
Substitution Reactions: this compound can react with nucleophiles, such as amines or alcohols, under mild conditions to form substituted products.
Addition Reactions: It can also participate in addition reactions with unsaturated compounds, such as alkenes or alkynes, in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield trifluoromethylated amines, while addition reactions with alkenes can produce trifluoromethylated alkanes .
Scientific Research Applications
Bromosyl(trifluoro)methane has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism by which bromosyl(trifluoro)methane exerts its effects is primarily through its ability to release bromine radicals upon decomposition. These bromine radicals are highly reactive and can interrupt the chemical reactions that sustain a fire, effectively suppressing it . In pharmaceutical applications, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of drugs, improving their overall efficacy .
Comparison with Similar Compounds
Bromofluoromethane (CH2BrF): A mixed gaseous halomethane used in the manufacture of intermediates and pharmaceuticals.
Tribromofluoromethane (CFBr3): Used in the synthesis of fluorinated alcohols and other chemicals.
Uniqueness: Bromosyl(trifluoro)methane is unique due to its high stability and effectiveness as a fire suppressant. Its trifluoromethyl group also makes it a valuable precursor in the synthesis of various trifluoromethylated compounds, which are important in pharmaceuticals and other industries .
Properties
CAS No. |
323202-74-0 |
---|---|
Molecular Formula |
CBrF3O |
Molecular Weight |
164.91 g/mol |
IUPAC Name |
bromosyl(trifluoro)methane |
InChI |
InChI=1S/CBrF3O/c3-1(4,5)2-6 |
InChI Key |
WZHZTCHOJNCAPO-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)Br=O |
Origin of Product |
United States |
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